

Application Note: Western Blot Protocol for Detecting C/EBP α Induction by ICCB280

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Compound of Interest

Compound Name: ICCB280

Cat. No.: B10824774

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Introduction

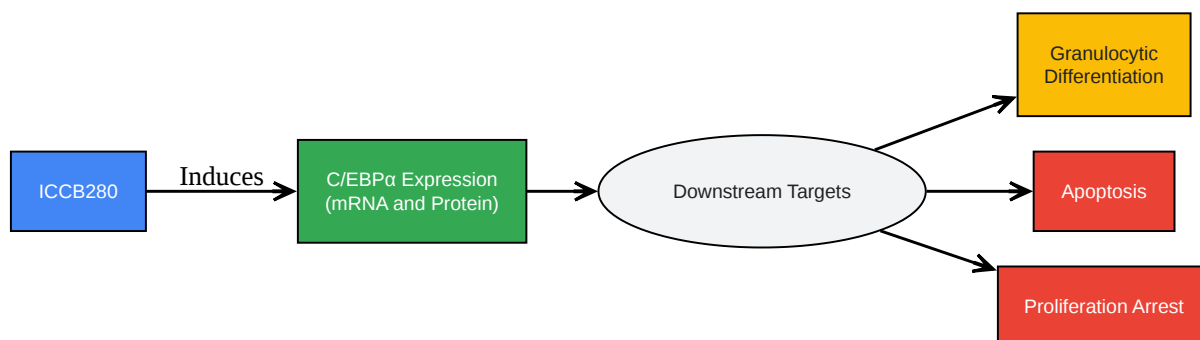
CCAAT/enhancer-binding protein alpha (C/EBP α) is a critical transcription factor involved in the differentiation of myeloid cells. Its induction can trigger the maturation of leukemic cells, representing a promising therapeutic strategy for acute myeloid leukemia (AML). **ICCB280** has been identified as a potent inducer of C/EBP α , leading to anti-leukemic effects such as terminal differentiation, proliferation arrest, and apoptosis. This document provides a detailed protocol for the detection of C/EBP α protein induction by **ICCB280** in the human promyelocytic leukemia cell line HL-60 using Western blotting.

Data Summary

The following table summarizes the observed effect of **ICCB280** on C/EBP α protein expression in HL-60 cells.

Treatment	Concentration	Incubation Time	C/EBP α Protein Expression	Downstream Effects
ICCB280	10 μ M	Day 4	Upregulated[1]	Increased C/EBP ϵ expression (Day 6), Decreased c-Myc expression[1]
Vehicle Control	-	Day 4	Baseline	-

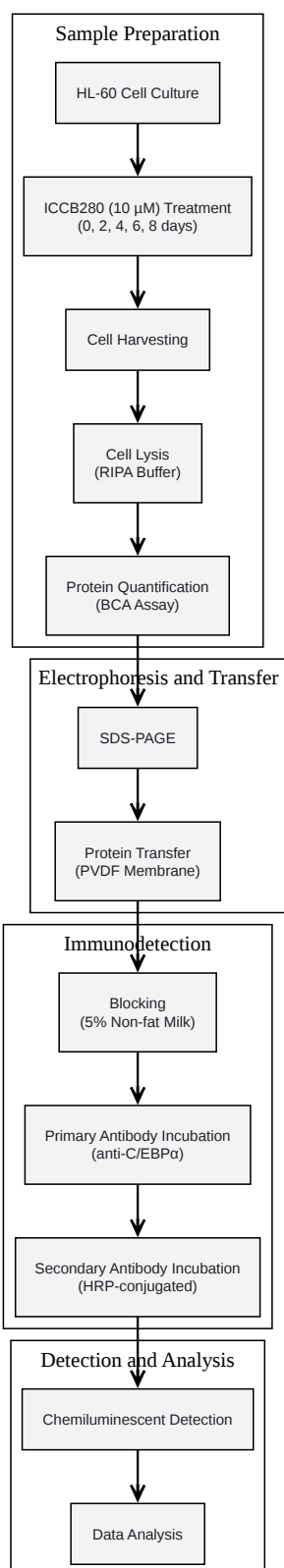
Signaling Pathway



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Caption: **ICCB280** induces C/EBP α expression, leading to downstream effects.

Experimental Workflow



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Caption: Western blot workflow for C/EBPα detection.

Detailed Experimental Protocol

This protocol is designed for the analysis of C/EBP α protein levels in HL-60 cells following treatment with **ICCB280**.

1. Cell Culture and Treatment

- Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells at a density of 5 x 10⁵ cells/mL.
- Treat the cells with 10 μ M **ICCB280** or a vehicle control (e.g., DMSO) for 2, 4, 6, and 8 days.

2. Cell Lysate Preparation

- Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer

- Denature 20-30 μ g of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
- Separate the protein samples on a 10% SDS-polyacrylamide gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

4. Immunoblotting

- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for C/EBP α (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
- Capture the signal using a chemiluminescence imaging system.
- For quantitative analysis, perform densitometry measurements of the bands using appropriate software. Normalize the C/EBP α band intensity to a loading control protein (e.g., β -actin or GAPDH).

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References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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